(R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide is a potent and selective inhibitor of Polo-like kinase 1 (Plk1). [ [] ] Plk1 is a serine/threonine kinase with critical roles in regulating the cell cycle, particularly during mitosis. [ [] [] [] ] This compound has been extensively studied for its antitumor activity and is considered a promising agent for cancer treatment. [ [] ] (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide exhibits strong antiproliferative activity against a wide range of human cancer cell lines. [ [] [] ]
The synthesis of (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide involves multiple steps and optimization for improved potency and developability. [ [] ] The process generally includes building the thiophene core, attaching the benzimidazole moiety, introducing the piperazine side chain, and finally, forming the carboxamide group. [ [] ] Details of the specific synthetic route, reagents, and reaction conditions can be found in relevant chemical literature and patents.
(R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide functions as an ATP-competitive inhibitor of Plk1. [ [] [] ] This means it competes with ATP for binding to the ATP-binding pocket of the Plk1 enzyme. [ [] [] ] By inhibiting Plk1 kinase activity, this compound disrupts critical cell cycle events regulated by Plk1, leading to:
The sensitivity of cancer cells to (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide can vary depending on factors such as p53 status, chromosome instability, and the expression of specific genes and proteins. [ [] [] [] ]
(R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide has been evaluated in phase I clinical trials for patients with advanced solid malignancies. [ [] [] ] These trials primarily aim to assess its safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity.
CAS No.: 73785-31-6
CAS No.: 4128-73-8
CAS No.: 4074-55-9
CAS No.: 92292-84-7
CAS No.: 174514-58-0
CAS No.: 74367-31-0